Rhodium tribromide

Description

Significance and Role in Advanced Materials and Catalysis

The primary significance of rhodium tribromide in contemporary research lies in its role as a versatile starting material. wikipedia.org In the field of advanced materials , rhodium compounds are utilized in the fabrication of nanoparticles and thin films, which possess unique electronic and catalytic properties. For instance, rhodium-based nanocrystals are being explored for their thermal stability and enhanced catalytic activity in reactions like ethanol (B145695) oxidation. nih.gov While rhodium acetylacetonate (B107027) is often used as a precursor in methods like atomic layer deposition (ALD) for creating rhodium thin films, rhodium halides like this compound can also serve as precursors for such applications. nih.govntu.edu.sg The synthesis of mesoporous rhodium nanoparticles, which offer high surface area and numerous active sites for catalysis, can also start from rhodium halide precursors. bilkent.edu.tr

In the domain of catalysis , this compound is a key player, primarily as a precursor to catalytically active rhodium(I) and rhodium(III) species. webelements.co.uk Rhodium(III) complexes, often generated from rhodium trihalides, are particularly effective in mediating a variety of organic transformations, including the challenging activation of carbon-hydrogen (C-H) bonds. cornell.edu This has led to the development of novel synthetic routes for complex organic molecules. For example, rhodium-catalyzed direct arylation of phosphines with aryl bromides provides an efficient method for creating biarylphosphine ligands, which are important in various cross-coupling reactions. rsc.org Furthermore, rhodium(III) catalysts derived from its halides are instrumental in the synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals and biologically active molecules. researchgate.net

Historical Context of Rhodium(III) Bromide Research

The history of this compound is intrinsically linked to the discovery of rhodium itself. In 1803, William Hyde Wollaston discovered rhodium while working with platinum ore. mdpi.com He isolated a red-colored solution of a rhodium chloride compound, which he named after the Greek word "rhodon" for rose. nih.gov This early work with rhodium halides laid the foundation for the investigation of other rhodium-halogen compounds.

While specific historical accounts detailing the very first synthesis of this compound are scarce, the general methods for preparing metal halides were known during the 19th and early 20th centuries. The synthesis of rhodium(III) bromide can be achieved through the direct reaction of rhodium metal with bromine at elevated temperatures. nih.gov A common laboratory preparation involves the reaction of rhodium metal with a mixture of hydrochloric acid and bromine, which yields the dihydrate form (RhBr₃·2H₂O). wikipedia.org

Early structural studies, particularly in the mid-20th century, were crucial in understanding the nature of rhodium halides. It was determined that anhydrous rhodium(III) bromide adopts the same crystal structure as aluminum chloride. wikipedia.org Research into the properties of this compound revealed that, like other rhodium trihalides, the anhydrous form is insoluble in water, whereas the hydrated form is soluble in water and lower alcohols. wikipedia.org This differential solubility has been a key factor in its use as a precursor for synthesizing a wide array of rhodium complexes over the years. Although it has been noted that rhodium bromides have received less academic and commercial attention compared to their chloride analogs, their distinct reactivity continues to be explored in modern chemical research. wikipedia.org

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | RhBr₃ | nih.gov |

| Molar Mass | 342.618 g/mol | nih.gov |

| Appearance | Red-brown or dark brown crystalline solid | nih.gov |

| Melting Point | 805 °C (decomposes) | nih.gov |

| Solubility (anhydrous) | Insoluble in water and acid solutions | wikipedia.org |

| Solubility (hydrated) | Soluble in water, methanol, ethanol | wikipedia.orgmdpi.com |

| Crystal Structure (anhydrous) | Adopts the aluminium chloride (AlCl₃) structure | wikipedia.org |

| Rhodium Oxidation State | +3 | nih.gov |

Elemental Composition of this compound

| Element | Percentage (%) |

| Rhodium (Rh) | 30.04 |

| Bromine (Br) | 69.96 |

Data sourced from WebElements. nih.gov

Structure

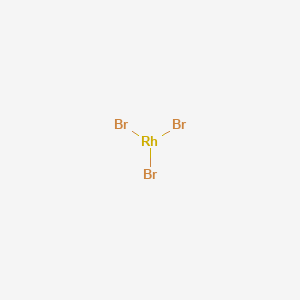

2D Structure

Properties

IUPAC Name |

rhodium(3+);tribromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Rh/h3*1H;/q;;;+3/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMRXYMKDBFSWJR-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Br-].[Br-].[Br-].[Rh+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3Rh | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40935367 | |

| Record name | Rhodium(III) bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15608-29-4 | |

| Record name | Rhodium bromide (RhBr3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15608-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodium bromide (RhBr3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015608294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodium bromide (RhBr3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rhodium(III) bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Rhodium Tribromide

Direct Synthesis Routes

Direct synthesis methods for rhodium tribromide involve the direct reaction of elemental rhodium or a rhodium halide with a bromine source. These methods are valued for their straightforward approach to forming the Rh-Br bond.

Reaction of Rhodium Metal with Bromine

Anhydrous this compound can be synthesized by the direct reaction of rhodium metal with bromine gas at elevated temperatures. webelements.com This reaction typically requires dry conditions to prevent the formation of hydrated species. webelements.com The reaction proceeds as follows:

2Rh (s) + 3Br₂ (g) → 2RhBr₃ (s) webelements.com

This method yields a red-brown to dark brown crystalline solid. webelements.comshef.ac.uk The reaction conditions, such as temperature and pressure, are critical parameters that influence the reaction rate and the crystallinity of the product.

Reaction of Rhodium(III) Chloride with Hydrobromic Acid

Another direct route to this compound involves the reaction of rhodium(III) chloride with hydrobromic acid. This method is particularly useful for producing hydrated forms of this compound. The reaction of hydrated rhodium(III) chloride with hydrobromic acid can be seen as a halide exchange reaction. While specific research on this exact transformation is not extensively detailed in the provided results, the principles of halide exchange are well-established in inorganic synthesis. For instance, the conversion of rhodium-containing acidic solutions to rhodium trichloride (B1173362) hydrate (B1144303) is a known process. google.comgoogle.com Similarly, treating rhodium salts with hydrochloric acid is a common step in the preparation of rhodium chlorides. justdial.comguidechem.com This suggests that a similar reaction with hydrobromic acid would yield the corresponding bromide. The dihydrate, RhBr₃·2H₂O, can be formed when rhodium metal reacts with a mixture of hydrochloric acid and bromine. wikipedia.org

Thermal Decomposition Pathways of Rhodium-Containing Precursors

This compound can also be prepared through the thermal decomposition of various rhodium-containing precursors. cymitquimica.com This method involves heating a complex rhodium salt to a temperature where it breaks down, leaving behind this compound. For example, the thermal decomposition of complex salts like chloropentamminerhodium(III) hexabromoplatinate(IV) in an inert atmosphere proceeds through the formation of this compound as an intermediate. researchgate.net The stability of rhodium bromide is higher than that of platinum bromides, causing it to decompose at a later stage. researchgate.net The thermal decomposition of amorphous rhodium hydrous oxide precursors has also been studied, leading to the formation of rhodium oxides, which could potentially be converted to bromides. researchgate.net

The table below summarizes the thermal decomposition of a rhodium-containing precursor.

| Precursor | Atmosphere | Intermediate Product | Final Product(s) |

| [Rh(NH₃)₅Cl][PtBr₆] | Helium | RhBr₃ | Mixture of metallic Pt and Rh-Pt solid solutions |

| [Rh(NH₃)₅Cl][PtBr₆] | Hydrogen | - | Rh₀.₅Pt₀.₅ solid solution |

This table illustrates the products formed during the thermal decomposition of a specific rhodium-containing complex under different atmospheric conditions, highlighting the formation of this compound as an intermediate. researchgate.net

Control of Hydration State in Synthesis

The hydration state of this compound is a critical aspect of its synthesis, as the anhydrous and hydrated forms exhibit different solubilities and reactivities. wikipedia.org Anhydrous this compound is insoluble in water, while the hydrated form, typically RhBr₃(H₂O)ₙ where n is approximately three, is soluble in water and lower alcohols. wikipedia.org

The synthesis of the anhydrous form generally requires high temperatures and the absence of water, such as the direct reaction of rhodium and bromine. webelements.com In contrast, hydrated this compound is typically prepared in aqueous media. For example, the reaction of rhodium metal with hydrochloric acid and bromine yields the dihydrate, RhBr₃·2H₂O. wikipedia.org

The control over the hydration state is crucial for subsequent applications. For instance, in the synthesis of rhodium nanocrystals, hydrated rhodium(III) bromide is used as a precursor in aqueous solutions. osti.gov The dissolution of RhBr₃·xH₂O in water leads to the formation of various aquated rhodium bromide complexes, such as [RhBrₓ(H₂O)₆₋ₓ]³⁻ˣ. osti.gov The specific synthesis method, including the solvent system and reaction temperature, dictates the final hydration state of the isolated this compound.

The table below outlines the synthesis methods and resulting hydration states of this compound.

| Synthesis Method | Resulting Form | Key Characteristics |

| Direct reaction of Rh metal with Br₂ gas | Anhydrous (RhBr₃) | Insoluble in water; requires high temperatures. |

| Reaction of Rh metal with HCl and Br₂ | Dihydrate (RhBr₃·2H₂O) | Formed in aqueous conditions. |

| Use of hydrated precursors in aqueous solution | Hydrated (RhBr₃·nH₂O) | Soluble in water and lower alcohols. |

This table provides a summary of different synthetic approaches to obtain this compound in its anhydrous and hydrated forms, highlighting the key conditions and properties of the products. webelements.comwikipedia.orgosti.gov

Coordination Chemistry of Rhodium Tribromide

Formation of Aquabromorhodium(III) Complexes

In aqueous solutions, rhodium tribromide readily forms a series of aquabromorhodium(III) complexes. These complexes, with the general formula [RhBrₙ(OH₂)₆₋ₙ]³⁻ⁿ, where 'n' can range from 0 to 6, have been extensively studied, particularly using ¹⁰³Rh NMR spectroscopy. researchgate.netresearchgate.net The formation of these complexes is a stepwise process, where bromide ions progressively replace the water ligands coordinated to the rhodium(III) center. wikipedia.org

Monomeric Species and Geometric Isomerism

For values of 'n' from 2 to 4, the [RhBrₙ(OH₂)₆₋ₙ]³⁻ⁿ complexes can exist as geometric isomers. researchgate.netresearchgate.net The ¹⁰³Rh NMR chemical shifts have been instrumental in identifying and assigning these isomers. A key observation is the nephelauxetic effect, where the chemical shift (δRh) decreases as the number of bromo ligands increases. researchgate.net For the geometric isomers, a clear trend is observed: the chemical shift for the trans isomer is greater than that for the cis isomer (δtrans > δcis), and the chemical shift for the meridional isomer is greater than that for the facial isomer (δmer > δfac). researchgate.netresearchgate.net

Table 1: Geometric Isomers of Aquabromorhodium(III) Complexes

| Formula | Isomers |

|---|---|

| [RhBr₂(OH₂)₄]⁺ | cis, trans |

| [RhBr₃(OH₂)₃] | fac, mer |

| [RhBr₄(OH₂)₂]⁻ | cis, trans |

This table showcases the possible geometric isomers for different aquabromorhodium(III) complexes.

Oligomeric Aquabromorhodate(III) Species

Beyond the monomeric species, there is evidence for the existence of oligomeric aquabromorhodate(III) species in solution. researchgate.net The structural characteristics of these oligomers have been proposed based on their observed chemical shifts, suggesting the formation of more complex polynuclear rhodium-bromide frameworks in aqueous media. researchgate.net

Interactions with Phosphine (B1218219) Ligands

The reaction of this compound with phosphine ligands is a well-established route to a variety of rhodium-phosphine complexes. rsc.orgwikipedia.org These reactions often involve not only the formation of adducts but also the reduction of the rhodium center. cdnsciencepub.com The nature of the phosphine ligand, including its steric bulk and electronic properties, plays a crucial role in determining the structure and reactivity of the resulting complexes. libretexts.orgrsc.org

Adduct Formation and Reduction Pathways

Hydrated this compound readily reacts with phosphines like phenylbis(pentafluorophenyl)phosphine ((C₆F₅)₂PhP) and diphenylpentafluorophenylphosphine ((C₆F₅)Ph₂P) to form bromide complexes. rsc.org In some cases, the phosphine can also act as a reducing agent. For instance, the synthesis of Wilkinson's catalyst, RhCl(PPh₃)₃, from rhodium(III) chloride and triphenylphosphine (B44618) involves the reduction of rhodium(III) to rhodium(I), with the concomitant oxidation of triphenylphosphine to triphenylphosphine oxide. wikipedia.org Similarly, reactions of rhodium(III) phosphine complexes with sodium borohydride (B1222165) can lead to the formation of rhodium(I) or rhodium(II) tetrahydroborato complexes. cdnsciencepub.com

Spectroscopic Characterization of Phosphine Complexes

³¹P NMR spectroscopy is a powerful tool for characterizing rhodium-phosphine complexes. osti.gov For example, in trigonal-bipyramidal rhodium(I) complexes with the tripod ligand tris(2-(diphenylphosphino)ethyl)phosphine (PP₃), the ³¹P NMR spectra exhibit patterns consistent with AMX₃ and AKMX₃ spin systems. osti.gov These spectra allow for the determination of the trans influence of other ligands on the rhodium-phosphorus coupling constants and chemical shifts. osti.gov The ¹⁰³Rh-¹⁹F coupling constants in complexes with fluorinated phosphines provide evidence for dπ-dπ bonding between rhodium and phosphorus. rsc.org

Table 2: Spectroscopic Data for Selected Rhodium-Phosphine Complexes

| Complex | Technique | Key Finding |

|---|---|---|

| [Rh(PP₃)L]⁺ | ³¹P NMR | Determination of trans influence of ligand L. osti.gov |

| [(C₆F₅)₃P]₄Rh₂Cl₂ | ¹⁹F NMR | Evidence of dπ-dπ bonding. rsc.org |

| Cp(PPh₃)RhPMes | X-ray Crystallography, ³¹P NMR | Characterization of a terminal phosphinidene (B88843) complex. researchgate.net |

This table summarizes key spectroscopic findings for various rhodium-phosphine complexes.

Formation of Organometallic Complexes

This compound is a valuable starting material for the synthesis of organorhodium complexes. wikipedia.org Although hydrated rhodium trichloride (B1173362) is more commonly used, this compound can also serve as a precursor. wikipedia.orgwikipedia.org These reactions often involve the reduction of rhodium(III) to lower oxidation states, typically rhodium(I). For example, the reaction of rhodium(III) chloride with olefins and carbon monoxide yields organometallic complexes, often with the reduction to rhodium(I). wikipedia.org

Organometallic rhodium complexes can be formed through various pathways, including the activation of C-H bonds. frontiersin.org For instance, the reaction of [Rh(PPh₃)₃Cl] with certain Schiff base ligands results in the formation of organorhodium complexes via C-H and O-H bond activation. frontiersin.org Another important class of organorhodium complexes are the cyclopentadienyl (B1206354) complexes, such as the pentamethylcyclopentadienyl rhodium dichloride dimer. wikipedia.org Furthermore, the carbonylation of rhodium trichloride and tribromide can lead to the formation of carbonyl complexes, which are key intermediates in many catalytic processes. capes.gov.br

Cyclopentadienyl Ligand Systems and Rhodocenium Salts

This compound is a key starting material for accessing rhodium(III) cyclopentadienyl (Cp) systems, most notably the stable and historically significant rhodocenium cation, [Rh(C₅H₅)₂]⁺. While rhodium(III) chloride hydrate (B1144303) is frequently cited in literature due to its common availability, this compound participates in analogous reactions to form these sandwich compounds. wikipedia.orgblogspot.com The reaction of a rhodium(III) halide with a cyclopentadienyl source, such as a cyclopentadienyl anion, leads to the formation of the 18-valence electron rhodocenium cation. wikipedia.orgresearchgate.net This cation is known for its high stability. wikipedia.org

Early work by Wilkinson and Cotton led to the synthesis of numerous rhodocenium salts, including the tribromide salt, [Rh(C₅H₅)₂]Br₃. wikipedia.org More recent synthetic innovations have provided pathways to monofunctionalized rhodocenium salts, expanding their chemical utility. nih.gov These methods often involve half-sandwich rhodium(III) halide synthons, which can be derived from precursors like this compound, to facilitate access to derivatives with substituents such as amino, bromo, and iodo groups. researchgate.netnih.gov The resulting functionalized rhodocenium salts have been characterized extensively using spectroscopic and structural methods. nih.gov

The structural and spectroscopic properties of rhodocenium salts are well-documented. Single crystal X-ray diffraction analyses reveal the classic sandwich structure with the rhodium atom situated between two parallel cyclopentadienyl rings. nih.gov

Table 1: Selected Structural and Spectroscopic Data for Rhodocenium Salts

| Compound/Cation | Rh-C Bond Lengths (Å) | Rh-Centroid Distance (Å) | 103Rh NMR Chemical Shift (δ, ppm) | Reference |

| Iodorhodocenium | 2.15 - 2.19 (typical) | Not specified | -9949 | nih.gov |

| Aminorhodocenium | 2.15 - 2.19 (typical) | Not specified | Not specified | nih.gov |

| Bromorhodocenium | 2.15 - 2.19 (typical) | Not specified | Not specified | nih.gov |

| Rhodocenium Carboxylic Acid | Not specified | Not specified | -10200 | nih.gov |

| Note: Data for functionalized rhodocenium salts derived from rhodium(III) halide precursors. Chemical shifts are referenced against external Rh(acac)₃. nih.gov |

N-Heterocyclic Carbene (NHC) Ligands

The coordination chemistry of rhodium with N-heterocyclic carbene (NHC) ligands is extensive, with applications predominantly in catalysis. rsc.orgresearchgate.net While many syntheses of Rh-NHC complexes start from Rh(I) precursors, Rh(III) complexes featuring NHC ligands are known and can be accessed from this compound. clockss.org For instance, Rh(III) complexes can be formed through oxidative addition reactions or by direct synthesis from a Rh(III) source. ubc.carsc.org

Research has demonstrated the synthesis of dimeric Rh(II)-Rh(II) complexes supported by NHC ligands, which react with oxygen to form Rh(III) peroxide species. rsc.org Furthermore, Rh(III)-catalyzed intermolecular annulations of imidazolium (B1220033) salts (NHC precursors) and alkynes highlight the role of NHC ligands in stabilizing the Rh(III) center during the catalytic cycle. rsc.org The synthesis of mixed bis-NHC rhodium(I) complexes has also been developed, which can serve as precursors to higher oxidation state complexes. mdpi.com These complexes are typically characterized by NMR spectroscopy, where the disappearance of the acidic C2-proton of the imidazolium salt and the appearance of a characteristic signal for the carbene carbon in the ¹³C NMR spectrum confirm coordination to the rhodium center. clockss.org

Table 2: Examples of Rhodium-NHC Complex Synthesis and Characterization

| Rhodium Precursor | NHC Ligand/Precursor | Resulting Complex Type | Key Spectroscopic Feature | Application/Reaction | Reference |

| [Rh(OMe)COD]₂ | 1,3-dialkylbenzimidazolium chloride | [RhCl(NHC)(η⁴-1,5-cyclooctadiene)] | Disappearance of benzimidazolium C2-proton signal in ¹H NMR | Intermolecular hydroamination | clockss.org |

| [RhCl(COE)(NHC)]₂ | H₂ | [Rh(H)₂Cl(NHC)]₂ (Rh(III) dihydride) | Characterized by ¹H and ¹³C{¹H} NMR and IR spectroscopies | Hydrogenation catalysis | ubc.ca |

| Rh(III) source | Imidazolium Salt / Alkyne | Imidazo[1,2-a]quinolinium motifs | Not specified | C-H activation/annulation | rsc.org |

| Note: While some precursors are Rh(I), they illustrate routes to relevant Rh(III)-NHC systems or catalytic cycles involving Rh(III) intermediates. |

Macrocyclic Ligand Architectures with this compound Precursors

This compound and its chloride analogue are effective precursors for the synthesis of rhodium(III) complexes with macrocyclic ligands. mdpi.com These macrocycles often contain mixed donor atoms (e.g., N, S, O) and can enforce specific coordination geometries upon the metal center. mdpi.comresearchgate.net

A notable example involves the reaction of a rhodium(III) halide with a 12-membered, pyridine-containing macrocycle (L¹) featuring N₂S₂ donor atoms. mdpi.com The resulting [Rh(L¹)Cl₂]⁺ complex was characterized by X-ray diffraction, revealing a distorted octahedral geometry. mdpi.com In this structure, the macrocycle adopts a folded conformation, occupying four coordination sites, while two chloride ligands complete the coordination sphere. mdpi.com The coordination of the 2,6-bis(thiomethyl)pyridine unit occurs in a meridional fashion. mdpi.com

The use of macrocyclic ligands allows for the stabilization of specific rhodium oxidation states and the creation of unique structural motifs. researchgate.netchesci.com These complexes have potential applications in areas such as catalysis and as sensitizers for photographic emulsions. mdpi.comchesci.com The synthesis of rhodium complexes with macrocyclic ligands based on two m-phenylene-linked bis(N-heterocyclic carbene) moieties further combines the features of NHC and macrocyclic chemistry. researchgate.net

Table 3: Structural Data for a Rh(III) Macrocyclic Complex

| Complex | Metal Center Geometry | Key Structural Feature | S-Rh-S Angle (°) | Reference |

| [Rh(L¹)Cl₂]⁺ | Distorted Octahedral | Folded macrocycle conformation | 170.23(3) | mdpi.com |

| Note: Data obtained from the crystal structure of the complex synthesized using a Rh(III) chloride precursor, analogous to reactions with this compound. mdpi.com |

Homogeneous Catalysis

Homogeneous catalysis by rhodium complexes, often generated in situ from precursors like this compound, is fundamental to many industrial and laboratory-scale syntheses. The solubility of these catalysts in the reaction medium allows for high activity and selectivity under mild conditions.

Rhodium complexes are exceptionally powerful hydrogenation catalysts for a variety of functional groups. While Wilkinson's catalyst, [RhCl(PPh₃)₃], is the most famous example, analogous bromide complexes can be formed and utilized. The catalytic cycle typically involves oxidative addition of hydrogen to a Rh(I) species, coordination of the unsaturated substrate, migratory insertion, and reductive elimination to yield the saturated product.

Rhodium-based systems are effective for the hydrogenation of nitriles to primary amines. For instance, rhodium(I) hydrides like [RhH(PPrⁱ₃)₃] have been shown to be active for the homogeneous hydrogenation of both aliphatic and aromatic nitriles under ambient conditions. rsc.org This process is highly selective, avoiding the formation of secondary and tertiary amines that can occur with other catalyst systems. rsc.org The catalytic system can reduce the nitrile content in polymers like hydrogenated nitrile butadiene rubber (HNBR) from 40% to below 10% within hours at 60°C and 500 psig H₂, converting the nitrile groups into primary amines. researchgate.net

Table 1: Selected Research Findings on Rhodium-Catalyzed Hydrogenation

| Substrate | Catalyst System | Key Findings | Reference |

|---|---|---|---|

| Aliphatic/Aromatic Nitriles | [RhH(PPrⁱ₃)₃] | Highly selective conversion to primary amines under ambient conditions. | rsc.org |

| Nitrile Groups in HNBR Polymer | Rhodium-based system | Reduces nitrile content from 40% to <10% at 60°C. | researchgate.net |

| Phenylacetonitrile | [RhH(PPrⁱ₃)₃] | 89% yield of phenethylamine after 2 hours at 20°C and 1 atm H₂. | rsc.org |

Hydroformylation, or the oxo process, is a large-scale industrial reaction that converts alkenes, carbon monoxide, and hydrogen into aldehydes. Rhodium-based catalysts offer significantly higher activity and selectivity for the desired linear aldehyde compared to traditional cobalt catalysts, allowing for much milder reaction conditions. The "Low Pressure Oxo" (LP Oxo) process, developed by Union Carbide, Davy Process Technology, and Johnson Matthey, exemplifies the industrial significance of rhodium catalysis. matthey.comingentaconnect.com

The active catalyst is typically a rhodium hydride complex coordinated with phosphine and carbonyl ligands, such as RhH(CO)(PPh₃)₃. ingentaconnect.com This species can be formed from various rhodium precursors, including rhodium halides like RhBr₃. The process operates at lower pressures (<20 bar) and temperatures (90-100°C), leading to improved energy efficiency and reduced byproduct formation. matthey.comingentaconnect.com The high selectivity towards the linear aldehyde (n-butyraldehyde from propylene) is a key advantage, with isomer ratios (n:iso) often exceeding 10:1. ingentaconnect.commt.com

Table 2: Comparison of Hydroformylation Processes

| Parameter | High-Pressure Cobalt Process | Low-Pressure Rhodium Process (LP Oxo) |

|---|---|---|

| Catalyst | Cobalt-based (e.g., HCo(CO)₄) | Rhodium-based (e.g., RhH(CO)(PPh₃)₃) |

| Pressure | High (e.g., 200-300 bar) | Low (<20 bar) |

| Temperature | High (e.g., 140-180°C) | Lower (90-100°C) |

| Selectivity (n:iso ratio for propylene) | ~4:1 | >10:1 up to 30:1 |

| Key Advantages | Lower catalyst cost | Higher efficiency, higher selectivity, lower energy use, safer operation |

Rhodium(III) complexes have emerged as powerful catalysts for C-H activation, a process that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds. nih.gov This atom-economical strategy bypasses the need for pre-functionalized starting materials. nih.gov The catalytic cycle often involves a chelation-assisted, concerted metalation-deprotonation (CMD) step, where a directing group on the substrate guides the rhodium catalyst to a specific C-H bond. acs.orgacs.org

Once the C-Rh bond is formed, the organometallic intermediate can react with a variety of coupling partners, such as alkenes and alkynes. nih.govacs.org For example, the coupling with alkenes can proceed via migratory insertion of the alkene into the C-Rh bond, followed by β-hydride elimination to yield a Heck-type product. nih.gov The use of pentamethylcyclopentadienyl (Cp*) ligands on Rh(III) centers is common, creating robust catalysts that operate under mild conditions with broad functional group tolerance. nih.gov While typically synthesized from RhCl₃, RhBr₃ can serve as an analogous precursor for these powerful catalytic systems.

Table 3: Mechanistic Steps in Rh(III)-Catalyzed C-H Activation

| Step | Description | Key Intermediate |

|---|---|---|

| Coordination | A directing group (e.g., pyridine, imine) on the substrate coordinates to the Rh(III) center. | Substrate-Rh(III) complex |

| C-H Activation | Concerted metalation-deprotonation (CMD) occurs at a specific C-H bond (e.g., ortho-position) to form a rhodacycle. | C-Rh(III) bond in a metallacycle |

| Coupling | An unsaturated partner (e.g., alkene, alkyne) coordinates and inserts into the C-Rh bond. | Expanded rhodacycle |

| Product Formation | Reductive elimination or β-hydride elimination releases the functionalized product. | Functionalized organic molecule |

| Catalyst Regeneration | An oxidant regenerates the active Rh(III) catalyst. | Active Rh(III) species |

Hydroamination, the addition of an N-H bond across an unsaturated C-C bond, is a highly atom-economical method for synthesizing amines. Rhodium catalysts are effective for both inter- and intramolecular versions of this reaction, accommodating a wide range of amines and unsaturated substrates, including alkenes and alkynes. organic-chemistry.orgnih.gov

Catalytic systems often employ cationic Rh(I) precursors like [Rh(COD)₂]BF₄ with specific phosphine ligands. organic-chemistry.orgnih.gov These catalysts can achieve high yields for the hydroamination of terminal alkynes with anilines at room temperature. organic-chemistry.org A key advantage of rhodium catalysis is the ability to control regioselectivity. While many systems yield the branched Markovnikov product, specific ligand and catalyst choices can favor the linear anti-Markovnikov product. berkeley.edunih.gov For instance, rhodium complexes have been developed for the anti-Markovnikov hydroamination of vinylarenes and terminal alkynes with secondary and primary amines. nih.govacs.orgresearchgate.net These reactions tolerate various functional groups, making them highly versatile in organic synthesis. acs.orgacs.org

Table 4: Regioselectivity in Rhodium-Catalyzed Hydroamination

| Reaction Type | Substrate | Catalyst System Example | Product Type | Reference |

|---|---|---|---|---|

| Intramolecular | Aminoalkenes | [Rh(COD)₂]BF₄ / Biaryl dialkyl phosphine | Markovnikov (Cyclized amines) | nih.govacs.org |

| Intramolecular | 1-(3-aminopropyl)vinylarenes | [Rh(COD)(DPPB)]BF₄ | Anti-Markovnikov (3-arylpiperidines) | berkeley.edu |

| Intermolecular | Terminal Alkynes | [Rh(cod)₂]BF₄ / PCy₃ | Markovnikov (Imines) | organic-chemistry.org |

| Intermolecular | Vinylarenes | Rh complex of DPEphos | Anti-Markovnikov (Amines) | nih.gov |

| Intermolecular | Terminal Alkynes | 8-quinolinolato rhodium catalyst | Anti-Markovnikov (Aldimines/Enamines) | acs.orgresearchgate.net |

Hydrosilylation involves the addition of a silicon-hydrogen (Si-H) bond across a double or triple bond. This reaction is a cornerstone of organosilicon chemistry. Rhodium complexes are highly efficient catalysts for this transformation. The catalytic cycle, known as the Chalk-Harrod mechanism, typically begins with the oxidative addition of the hydrosilane to a Rh(I) complex, forming a Rh(III)-hydrido-silyl intermediate. wikipedia.org The unsaturated substrate then coordinates and inserts into the Rh-H bond, followed by reductive elimination to yield the organosilane product. acs.orgacs.org

Rhodium catalysts demonstrate excellent regioselectivity, typically yielding the anti-Markovnikov addition product where the silicon atom attaches to the terminal carbon of an alkene. wikipedia.org This selectivity is valuable for producing linear alkylsilanes. Furthermore, some rhodium systems can catalyze tandem isomerization-hydrosilylation reactions, where an internal olefin is first isomerized to a terminal olefin before undergoing hydrosilylation, providing a powerful method for functionalizing mixtures of alkenes. researchgate.netrsc.orgrsc.org

Table 5: Research Highlights in Rhodium-Catalyzed Hydrosilylation

| Substrate Type | Catalyst System Example | Key Feature | Product | Reference |

|---|---|---|---|---|

| Unactivated Alkenes | Rh / Chiral ferrocene-based ligand | Highly enantioselective | Si-stereogenic monohydrosilanes | nih.gov |

| 1,1-Disubstituted Enamides | Rh / Chiral spirophosphite ligand | Highly regio- and enantioselective | Chiral β-silylated amides | acs.org |

| Internal Olefins | [Rh(L)(COD)] (L = NHC chelate) | Tandem isomerization-hydrosilylation at RT | Terminal anti-Markovnikov silanes | rsc.orgrsc.org |

| Alkenes | Acylhydrosilanes as reagents | High functional group tolerance | Acylsilanes | researchgate.net |

Rhodium catalysts are adept at promoting the isomerization of organic molecules, particularly the migration of carbon-carbon double bonds in olefins. acs.org The mechanism often involves the formation of a rhodium-hydride species which reversibly adds to and eliminates from the olefin, effectively "walking" the double bond along the carbon chain until the most thermodynamically stable isomer is formed. tugraz.at

This catalytic activity is particularly powerful in tandem reactions. For example, rhodium catalysts can isomerize readily available but less reactive internal olefins to terminal positions, where they can then undergo other valuable transformations like hydroformylation or hydrosilylation. nih.gov More complex isomerizations, such as the conversion of homoallylic and bishomoallylic alcohols into chiral ketones, have also been achieved with high enantioselectivity using rhodium catalysts paired with chiral ligands. rsc.orgacs.orgacs.orgrsc.org In some cases, the isomerization is triggered by an initial C-H bond activation, which allows for the transformation of substrates, like 4-pentenals into 3-pentenals, that are normally resistant to isomerization. nih.govsemanticscholar.org

Table 6: Examples of Rhodium-Catalyzed Isomerization Reactions

| Substrate | Catalyst System Example | Transformation | Key Outcome | Reference |

|---|---|---|---|---|

| Homoallylic/Bishomoallylic Alcohols | [Rh(COD)₂]BF₄ / Chiral Ligand (e.g., BINAP) | Redox-Isomerization | Access to chiral ketones with high enantioselectivity. | acs.orgacs.org |

| Homoallylic Alcohols with Tethered Carbonyl | [RhCl(cod)]₂ / Xantphos | Isomerization | Synthesis of unsymmetrical 1,6-diketones. | rsc.org |

| 4-Pentenals | Cationic Rh(I) complex | Isomerization via C-H Activation | Formation of trans-3-pentenals. | nih.govsemanticscholar.org |

| Allyl Ethers | [RhCl(PPh₃)₃] | Allyl to Propenyl Ether Isomerization | Facilitates deprotection of hydroxyl groups. | tugraz.at |

Carbonylation Chemistry

This compound, and more broadly, rhodium(III) halides, serve as effective precursors for catalytic systems in carbonylation reactions, which are fundamental processes for introducing a carbonyl group into organic molecules. These reactions are pivotal in synthesizing aldehydes, ketones, and carboxylic acid derivatives from various feedstocks.

A prominent application is the reductive carbonylation of aryl iodides to produce arylaldehydes using syngas (a mixture of CO and H₂). In a typical system, a rhodium(III) precursor like RhCl₃·3H₂O, which is analogous in reactivity to RhBr₃, is combined with a phosphine ligand such as triphenylphosphine (PPh₃) and a base. The reaction mechanism is believed to involve the in situ reduction of the Rh(III) precursor by the phosphine ligand to a catalytically active Rh(I) species. This Rh(I) complex can then activate the C-I bond of the aryl iodide through oxidative addition, followed by the insertion of carbon monoxide and subsequent hydrogenolysis to yield the arylaldehyde and regenerate the catalyst. d-nb.info This process demonstrates high functional-group tolerance and can be applied to a broad range of substrates, making it valuable for both laboratory research and potential industrial applications. d-nb.info

Another significant area is the Rh(III)-catalyzed oxidative carbonylation, where C-H and N-H bonds are activated to form phthalimides from aromatic amides and carbon monoxide. nih.govrsc.org This reaction proceeds via an initial N-H metalation of the amide, followed by ortho C-H activation to form a rhodacycle intermediate. This intermediate then undergoes migratory insertion of CO into the Rh-C bond, and subsequent reductive elimination affords the phthalimide product. nih.gov

The following table summarizes representative results for the rhodium-catalyzed reductive carbonylation of aryl iodides.

| Entry | Aryl Iodide Substrate | Catalyst System | Conditions | Yield (%) |

| 1 | Iodobenzene | RhCl₃·3H₂O / 4 PPh₃ | 90 °C, 3 MPa CO, 1 MPa H₂ | 95 |

| 2 | 1-Iodo-4-methylbenzene | RhCl₃·3H₂O / 4 PPh₃ | 90 °C, 3 MPa CO, 1 MPa H₂ | 96 |

| 3 | 1-Iodo-4-methoxybenzene | RhCl₃·3H₂O / 4 PPh₃ | 90 °C, 3 MPa CO, 1 MPa H₂ | 94 |

| 4 | 1-Iodo-4-chlorobenzene | RhCl₃·3H₂O / 4 PPh₃ | 90 °C, 3 MPa CO, 1 MPa H₂ | 91 |

Data sourced from studies on analogous Rh(III) chloride precursors. d-nb.info

Cycloisomerization and Cycloaddition Reactions

Rhodium catalysts derived from precursors like this compound are highly effective in mediating cycloisomerization and cycloaddition reactions, which are powerful tools for constructing cyclic and polycyclic molecular architectures. These transformations are characterized by their high atom economy and ability to generate molecular complexity in a single step.

One notable example is the regioselective distal cycloisomerization of 1,6-allenenes to form six-membered rings containing exocyclic 1,3-dienes. nih.gov This transformation, which can be achieved with a rhodium/diphosphine catalyst system under mild conditions, demonstrates excellent chemo- and regioselectivity across a broad range of substrates. nih.gov The resulting dienes are valuable intermediates that can undergo subsequent transformations, such as one-pot tandem Diels-Alder reactions with various dienophiles, to rapidly construct diverse bicyclic and tricyclic nitrogen heterocycles. nih.gov

Rhodium catalysts are also central to [2+2+2] cycloaddition reactions, which assemble three unsaturated components (alkynes, alkenes, allenes) into a six-membered ring. nih.gov Different rhodium catalysts can promote the cycloaddition chemoselectively, for instance, by involving the internal double bond of an allene. The diastereoselectivity of these reactions can be dependent on both the specific catalyst and the substrate structure. nih.gov DFT calculations have been instrumental in understanding the mechanistic pathways, revealing key intermediates like rhodacyclopentadienes that guide the reaction's outcome. nih.gov Furthermore, rhodium-catalyzed intramolecular [3+2] cycloadditions provide a route to construct five-membered carbocycles, which are common motifs in natural products. researchgate.net

Asymmetric Catalysis Derived from this compound Precursors

This compound and related Rh(III) compounds are crucial precursors for the in-situ generation of chiral rhodium catalysts used in a wide array of asymmetric transformations. By combining a rhodium precursor with a chiral ligand, typically a diphosphine, highly enantioselective catalysts can be formed for reactions such as hydrogenation, conjugate addition, and cross-coupling.

A key application is in the asymmetric hydrogenation of olefins. While traditional rhodium(I) systems often require a directing group on the substrate for high enantioselectivity, catalyst systems derived from rhodium(III) precursors have been developed that efficiently hydrogenate simple olefins without such groups. nih.gov For example, chloride-bridged dinuclear rhodium(III) complexes bearing chiral diphosphine ligands have proven effective for the asymmetric hydrogenation of substrates like allylic alcohols and alkenylboranes. nih.gov

Rhodium-catalyzed asymmetric conjugate addition of organoboron reagents to electron-deficient olefins is another powerful method for creating stereogenic centers. The catalytic cycle is understood to involve a transmetalation step from the boron reagent to a hydroxyrhodium(I) species, which is generated in situ. wiley-vch.de The choice of precursor is critical; cationic rhodium precursors are often preferred as they can lead to more robust reaction conditions and consistently higher enantioselectivities. wiley-vch.de

Furthermore, these catalytic systems have been applied to asymmetric Suzuki-Miyaura type cross-coupling reactions to generate enantioenriched products containing C(sp³)-hybridized stereocenters. sigmaaldrich.com This addresses a significant challenge in drug discovery by moving beyond flat, arene-rich scaffolds to more three-dimensional molecules. sigmaaldrich.com The development of rhodium(I)-catalyzed enantioselective [2+2+2] cycloadditions using chiral biaryl bisphosphine ligands has also enabled the asymmetric synthesis of axially chiral biaryls. tcichemicals.com

Heterogeneous Catalysis

Supported Rhodium Catalysts from this compound Precursors

This compound is a common precursor for the preparation of heterogeneous catalysts, where rhodium is dispersed on a high-surface-area support. This approach enhances catalyst stability, facilitates separation from the reaction products, and often improves catalytic performance by influencing the dispersion and electronic properties of the metal.

The preparation of supported rhodium catalysts typically involves the incipient wetness impregnation of a support material with a solution of a rhodium salt, such as this compound or rhodium trichloride. nih.gov The impregnated material is then dried, calcined, and often reduced under a hydrogen atmosphere to generate metallic rhodium particles on the support surface. nih.gov A variety of materials are used as supports, including silica (SiO₂), alumina (Al₂O₃), carbon, and mixed oxides like CaO-MgO-Al₂O₃. nih.gov

The nature of the support significantly impacts the catalyst's properties and performance. For instance, in the cyclohexane ring-opening reaction, a catalyst with rhodium supported on a mixed CaO-MgO-Al₂O₃ oxide demonstrated superior selectivity towards n-hexane compared to catalysts on single-component supports like SiO₂ or Al₂O₃. nih.gov The distribution of rhodium on the support surface can also vary, with some supports promoting a more even distribution than others. nih.gov

To enhance thermal stability, especially for high-temperature applications like automotive catalytic converters, rhodium can be supported on materials like zirconia (ZrO₂). sae.org This strategy reduces the undesirable interaction between rhodium oxide and alumina at high temperatures, preventing severe deactivation and maintaining catalytic activity for the reduction of nitric oxide and oxidation of carbon monoxide and hydrocarbons. sae.org

The table below compares the thermal stability of rhodium on different supports.

| Catalyst Support | Treatment | Rhodium Area Decrease (%) |

| γ-Al₂O₃ | Heated at 850°C in air | 95 |

| ZrO₂ (separating Rh from γ-Al₂O₃) | Heated at 850°C in air | 15 |

Data illustrates the stabilizing effect of ZrO₂ support on rhodium dispersion at high temperatures. sae.org

Rhodium Nanoparticles in Catalysis

Rhodium nanoparticles (NPs) synthesized from precursors like this compound are of immense interest in catalysis due to their high surface-to-volume ratio and unique electronic properties, which differ from the bulk metal. nih.gov Rhodium is particularly valued for its role in diverse catalytic reactions, including CO oxidation, NO reduction, hydrogenation, and hydroformylation. nih.gov The catalytic performance of Rh NPs is highly dependent on their size and shape, which dictates the number and geometry of active sites. nih.gov

The catalytic activity and selectivity of rhodium nanoparticles can be precisely tuned by controlling their morphology (size and shape) during synthesis. Wet-chemistry methods are commonly employed, where a rhodium salt precursor is reduced in the presence of capping agents or stabilizers. nih.gov

For example, the polyol method, using a reducing agent like ethylene glycol and a capping agent like polyvinylpyrrolidone (PVP), allows for the synthesis of Rh NPs with various morphologies, including cubes, octahedra, and multipods. nih.gov The final shape is often directed by the use of specific ions, such as Br⁻, which can selectively stabilize certain crystal facets ({100} for cubes) and guide particle growth. nih.gov Another advanced technique is the inverse-directional galvanic replacement reaction, which has been used to create complex structures like nanoshells, nanoframes, and porous nanoplates from silver nanoplate templates. nih.govibs.re.kr The size of Rh NPs can also be controlled by adjusting the ratio of different precursor salts; for instance, using RhCl₃ leads to smaller nanoparticles compared to using Rh(acac)₃, and a mixture of the two can tune the particle size between the extremes. sciltp.com

Beyond morphology, surface defect engineering offers another layer of control over catalytic properties. The deliberate introduction of surface defects—such as adatoms, vacancies, and step-edges—can create highly active catalytic sites. osti.govscispace.com One method to achieve this is through a slow growth rate combined with oxidative etching during aqueous synthesis. This process can lead to the formation of defect-rich structures like concave nanotetrahedra. osti.gov These defective surfaces have been shown to enhance the interaction between the catalyst and reactants, leading to significantly higher specific and mass activities in reactions like methanol oxidation compared to nanoparticles with more regular surfaces. osti.gov

Single-Atom Catalysis Derived from Rhodium Precursors

Single-atom catalysis has emerged as a frontier in heterogeneous catalysis, maximizing the efficiency of precious metals like rhodium by dispersing them as isolated atoms on a support. This compound can serve as a precursor for the synthesis of these advanced catalytic materials.

Rhodium single-atom catalysts (SACs) have been successfully prepared using various supports, which play a crucial role in stabilizing the isolated rhodium atoms and modulating their catalytic properties. For instance, a rhodium single-atom-site catalyst with rhodium atoms coordinated to three nitrogen atoms and one phosphorus atom on a carbon support has been synthesized. nih.gov This material exhibited exceptional performance for heterogeneous carbene insertion into N-H bonds, a key reaction for constructing C-N bonds in organic synthesis. nih.gov The unique coordination environment was found to be critical for the observed high selectivity.

The nature of the oxide support is also a key factor in the design of rhodium SACs. Isolated rhodium atoms have been stabilized on oxides such as monoclinic zirconia (m-ZrO2), ceria (CeO2), and tin dioxide (SnO2). csic.esnih.gov These catalysts have shown promise in gas-phase hydroformylation of ethylene, a reaction of significant industrial importance. csic.es It has been demonstrated that oxygen vacancies on the support surface are crucial for creating active catalytic centers. csic.esnih.gov In particular, rhodium atoms stabilized on oxygen-defective SnO2 displayed excellent turnover frequency and high selectivity, rivaling the performance of traditional homogeneous catalysts. csic.es

The synthesis of these SACs often involves an oxidative metal dispersion and atom trapping method. csic.esnih.gov Characterization techniques such as X-ray absorption spectroscopy (XAS) and aberration-corrected high-angle annular dark-field scanning transmission electron microscopy (AC-HAADF-STEM) are essential to confirm the presence of isolated rhodium atoms. nih.govcsic.es

The table below presents research findings on rhodium single-atom catalysts derived from rhodium precursors.

| Support Material | Coordination Environment | Catalytic Application | Key Research Finding |

| N, P-doped carbon | Rh atom surrounded by three nitrogen atoms and one phosphorus atom. nih.gov | Carbene N-H bond insertion. nih.gov | High catalytic performance and selectivity attributed to the unique coordination environment. nih.gov |

| m-ZrO2, CeO2, SnO2 | Isolated Rh atoms on the oxide surface. csic.es | Gas-phase ethylene hydroformylation. csic.es | Oxygen vacancies on the support are critical for catalytic activity; Rh on SnO2 showed exceptional performance. csic.esnih.gov |

| Dendritic mesoporous silica nanospheres | Single-site Rh catalyst anchored inside nanochannels. rsc.org | Reduction of 4-nitrophenol and hydrosilylation of terminal alkynes. rsc.org | High activity, stability, and reusability due to the confinement within the porous structure. rsc.org |

Catalyst Design and Immobilization Strategies

Polymeric and Dendritic Support Systems

The immobilization of rhodium catalysts on polymeric and dendritic supports is a widely explored strategy to bridge the gap between homogeneous and heterogeneous catalysis, aiming to combine the high activity and selectivity of the former with the ease of separation and recyclability of the latter.

Dendrimers, with their well-defined, highly branched, three-dimensional structures, offer a unique platform for the synthesis of catalysts. sigmaaldrich.cn They provide a high density of functional groups for catalyst anchoring and can create a specific microenvironment around the catalytic center. researchgate.net Rhodium complexes have been incorporated into dendritic structures, which are then supported on materials like periodic mesoporous silica. nih.gov This approach can lead to recyclable catalysts with kinetics that can approach those of homogeneous systems due to the high porosity and accessibility of the catalytic sites. researchgate.net

The integration of dendritic polymers with ceramic supports can be achieved through various methods, including covalent attachment, impregnation, and sol-gel reactions. nih.gov The choice of method influences the stability and reusability of the final catalytic material. Covalent bonding is generally preferred for creating robust and regenerable catalysts. nih.gov

The table below provides an overview of research on polymeric and dendritic support systems for rhodium catalysts.

| Support Type | Method of Immobilization | Example Application | Advantage |

| Dendrimers on Mesoporous Silica | Complexation of rhodium with the dendrimer followed by anchoring to the silica support. nih.gov | Not specified in the provided search results. | High surface area and uniform pore structure of silica combined with the defined nature of the dendrimer can lead to highly active and recyclable catalysts. researchgate.net |

| Dendritic Polymers on Ceramic Membranes | Impregnation of the polymer into the pores of the ceramic material. nih.gov | Not specified in the provided search results. | The high porosity of the ceramic allows for good impregnation and the potential for creating highly dispersed catalytic sites. nih.gov |

Biphasic Catalytic Systems

Biphasic catalysis is an elegant approach to catalyst recovery, where the catalyst resides in one liquid phase and the reactants and products in another, immiscible phase. This allows for simple separation of the catalyst-containing phase at the end of the reaction, facilitating its reuse. This compound and its derivatives are often employed in such systems, particularly for reactions like hydroformylation.

A classic example is the aqueous biphasic hydroformylation of olefins, famously applied in the Ruhrchemie/Rhône-Poulenc process for propene hydroformylation. nih.govresearchgate.net In this system, a water-soluble rhodium complex, often formed in situ from a precursor like this compound and a sulfonated phosphine ligand, is dissolved in the aqueous phase. The olefinic substrate, being organic, forms a separate phase. The reaction occurs at the interface or in the aqueous phase, and the aldehyde products are easily separated with the organic phase.

A challenge in aqueous biphasic catalysis is the low solubility of higher, long-chain olefins in water, which leads to low reaction rates. researchgate.netmdpi.com To overcome this, strategies such as the use of co-solvents, phase transfer agents, surfactants, or mass transfer promoters like amphiphilic cyclodextrins have been investigated. researchgate.netmdpi.com These additives enhance the contact between the aqueous catalyst and the organic substrate, thereby increasing the reaction rate.

Fluorous biphasic systems represent another variation, where the catalyst is dissolved in a fluorous solvent and the reactants and products in a conventional organic solvent. nih.gov This requires the use of rhodium catalysts with fluorinated ligands to ensure their preferential solubility in the fluorous phase. nih.gov

The following table summarizes different biphasic catalytic systems involving rhodium.

| Biphasic System | Catalyst System | Substrate Example | Key Feature |

| Aqueous/Organic | Water-soluble Rh complex with ligands like TPPTS. nih.govresearchgate.net | Propene, 1-decene, 1-hexadecene. researchgate.netmdpi.com | Environmentally friendly (uses water as a solvent) and allows for easy catalyst recycling. nih.govresearchgate.net |

| Fluorous/Organic | Rh complex with perfluoroalkylated phosphine ligands. nih.gov | 1-Octene. nih.gov | Effective for catalyst recovery, particularly for reactions where water might be detrimental. nih.gov |

| Aqueous/Organic with Additives | Rh(acac)(CO)2 with TPPTS and amphiphilic cyclodextrins. mdpi.com | 1-Decene, 1-hexadecene. mdpi.com | Amphiphilic cyclodextrins act as mass transfer promoters, increasing the reaction rate for water-insoluble olefins. mdpi.com |

Ionic Liquid Applications in this compound Catalysis

Ionic liquids (ILs), which are salts with melting points below 100 °C, have garnered significant attention as alternative solvents and catalyst stabilizers in chemical reactions. nih.govdcu.ie Their unique properties, such as low vapor pressure, high thermal and chemical stability, and tunable solubility, make them attractive for "green" catalytic processes. mdpi.com

In the context of rhodium catalysis, ionic liquids can serve multiple roles. They can act as the solvent for the reaction, creating a biphasic system where the rhodium catalyst is dissolved in the ionic liquid phase, allowing for easy separation from the product phase. nih.gov This has been successfully applied to reactions like the hydrosilylation of olefins. nih.gov

Furthermore, ionic liquids can act as stabilizers for rhodium nanoparticles. The ionic liquid can form a protective layer around the nanoparticles, preventing their agglomeration and maintaining their catalytic activity over multiple cycles. acs.orgnih.gov Imidazolium-based ionic liquids have been particularly effective in this regard. acs.orgnih.gov

A more advanced concept is the use of Supported Ionic Liquid Phase (SILP) systems. In SILP catalysis, a thin layer of an ionic liquid containing the dissolved catalyst is immobilized on a porous solid support. acs.orgnih.gov This combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (easy handling and separation). Rhodium nanoparticles immobilized in SILP systems have been shown to be effective and stable catalysts for the hydrogenation of biomass-derived compounds. acs.orgnih.gov

The table below highlights the application of ionic liquids in rhodium catalysis.

| Application Type | Rhodium Species | Reaction | Key Advantage |

| Biphasic Solvent | Rhodium complexes. nih.gov | Hydrosilylation of 1-octene. nih.gov | Enables simple catalyst separation and reuse over multiple cycles. nih.gov |

| Nanoparticle Stabilizer | Rhodium nanoparticles. acs.orgnih.gov | Hydrogenation of furfuralacetone. acs.orgnih.gov | The ionic liquid prevents nanoparticle agglomeration, leading to stable and active catalysts. acs.orgnih.gov |

| Supported Ionic Liquid Phase (SILP) | Rhodium nanoparticles. acs.orgnih.gov | Hydrogenation of furfuralacetone. acs.orgnih.gov | Combines the benefits of homogeneous and heterogeneous catalysis, leading to highly active and stable systems suitable for continuous flow processes. acs.orgnih.gov |

Nanoparticle Stabilization Techniques

The long-term stability of rhodium nanoparticles is crucial for their practical application in catalysis, as aggregation of nanoparticles leads to a loss of active surface area and, consequently, a decrease in catalytic activity. Various techniques have been developed to stabilize rhodium nanoparticles, often involving the use of protective agents or supports.

One common approach is the use of polymeric stabilizers. Polyvinylpyrrolidone (PVP) is a widely used polymer for stabilizing a variety of metal nanoparticles. However, research has shown that modified polymers can offer superior stability. For example, a PVP-derived polymer incorporating multiple types of protective interactions has been shown to provide enhanced thermal and catalytic stability to rhodium nanoparticles compared to conventional PVP. researchgate.net

PEGylated imidazolium salts are another class of effective stabilizers for rhodium nanoparticles. These compounds can be used during the synthesis of the nanoparticles, which are typically formed by the reduction of a rhodium salt like rhodium trichloride with a reducing agent such as sodium borohydride. mdpi.com The resulting rhodium nanoparticles are soluble in water and can be recycled and reused in catalytic reactions like the hydrosilylation of alkynes. mdpi.com

Surfactant molecules, such as N-alkyl-N-(2-hydroxyethyl)ammonium salts, have also been employed to stabilize rhodium nanoparticles in aqueous dispersions. nih.gov These stabilized nanoparticles have proven to be efficient catalysts for the hydrogenation of arene derivatives under mild conditions in biphasic systems. nih.gov The aqueous phase containing the stabilized rhodium colloids can be reused without a significant loss of activity. nih.gov

The choice of stabilizer is critical as it must provide sufficient stability without compromising the catalytic activity of the nanoparticles by blocking the active sites. The ideal stabilizer strikes a balance between preventing aggregation and allowing access for reactants.

The table below details various techniques for stabilizing rhodium nanoparticles.

| Stabilization Technique | Stabilizing Agent | Method of Preparation | Example Catalytic Application |

| Polymeric Stabilization | PVP-derived polymer. researchgate.net | Coating of pre-formed rhodium nanoparticles with the polymer. researchgate.net | Not specified in the provided search results. |

| Imidazolium Salt Stabilization | PEGylated imidazolium salts. mdpi.com | Reduction of rhodium trichloride with sodium borohydride in the presence of the stabilizer. mdpi.com | Hydrosilylation of internal alkynes and reduction of nitroarenes. mdpi.com |

| Surfactant Stabilization | N-alkyl-N-(2-hydroxyethyl)ammonium salts. nih.gov | Reduction of RhCl3 with sodium borohydride in the presence of the surfactant. nih.gov | Hydrogenation of arene derivatives in a biphasic system. nih.gov |

Spectroscopic and Structural Characterization of Rhodium Tribromide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of rhodium complexes in solution. researchgate.netresearchgate.net While rhodium tribromide itself is often studied in the solid state, its derivatives, formed through reactions involving ligand substitution, are frequently characterized using various NMR techniques.

The ¹⁰³Rh nucleus, with a spin of I = 1/2 and 100% natural abundance, is a direct probe of the electronic environment around the metal center. nih.gov However, its low gyromagnetic ratio makes it an insensitive nucleus, often requiring advanced techniques like indirect detection for observation. huji.ac.il

A key feature of ¹⁰³Rh NMR is its extremely wide chemical shift range, spanning over 12,000 ppm. nih.gov This sensitivity makes the ¹⁰³Rh chemical shift (δ(¹⁰³Rh)) an excellent indicator of even subtle changes in the rhodium atom's coordination sphere. nih.govnih.gov The chemical shift is significantly influenced by several factors:

Ligands: The nature of the ligands directly bonded to the rhodium has the most substantial effect. Different ligands induce large changes in the electronic shielding of the rhodium nucleus. researchgate.net For instance, in Rh(III) half-sandwich complexes, increasing the steric bulk of phosphine (B1218219) ligands, as measured by the Tolman cone angle, generally leads to decreased rhodium shielding (a downfield shift). epa.gov

Oxidation State: The oxidation state of rhodium dramatically alters the chemical shift. nih.gov

Complex Geometry: Isomeric differences, such as cis versus trans, can be readily distinguished due to their distinct electronic environments. huji.ac.il

Solvent and Temperature: Solvent effects, particularly with polarizable ligands like cyanide or chloride, can lead to significant chemical shift changes, sometimes up to 172 ppm when switching between solvents like dichloromethane and chloroform. nih.gov A decrease in temperature typically causes a shift to a lower frequency (increased shielding), though exceptions exist where solvent interactions dominate. nih.gov

Correlations have been established between δ(¹⁰³Rh) and various chemical properties, including stability constants, reaction rates, and structural parameters. researchgate.net

Table 1: Representative ¹⁰³Rh NMR Chemical Shifts for Various Rhodium Complexes

| Complex Type | Example Compound | δ(¹⁰³Rh) (ppm) | Comments |

|---|---|---|---|

| Rh(I) Square Planar | trans-[Rh(Cl)(CO)(PPh₃)₂] | -480 | Chemical shifts are highly dependent on the trans ligand. |

| Rh(I) Square Planar | [Rh(N₃)(PPh₃)₃] | -152 | Data obtained in chloroform at 300 K. nih.gov |

| Rh(III) Octahedral | RhCpBr₂(PMe₃) | 2068 | Cp = C₅Me₅. epa.gov |

| Rh(III) Octahedral | [Rh(NH₃)₅Cl]Cl₂ | ~3500 | Often used as a standard for solid-state NMR. nih.gov |

| Dirhodium Paddlewheel | [Rh₂(OAc)₄(MeCN)₂] | 7301 | Serves as a reference for related paddlewheel complexes. nih.gov |

While ¹⁰³Rh NMR provides direct information about the metal center, ¹H and ¹³C NMR spectroscopy offer detailed insights into the ligands coordinated to it. Upon coordination to a rhodium center, the chemical shifts of ligand protons and carbons can change significantly. This change, known as the coordination shift, provides information about the electronic effects of the metal on the ligand. nih.gov

For example, in rhodium-olefin complexes, the olefinic carbon resonances show a substantial upfield shift upon complexation. researchgate.net This shielding is attributed to the nature of the olefin-rhodium bond. researchgate.net Furthermore, scalar coupling between ¹⁰³Rh and ligand nuclei like ¹H, ¹³C, and ³¹P is frequently observed. The magnitude of these coupling constants, such as ¹J(¹⁰³Rh, ¹³C) and ¹J(¹⁰³Rh, ³¹P), provides valuable information about the bonding between rhodium and the ligand atoms. huji.ac.ilresearchgate.net

In studies of Rh(I) complexes with ortho-substituted DPEphos ligands, downfield shifts in the ¹H NMR spectrum for certain aryl protons are indicative of anagostic (C-H)···Rh interactions, where a C-H bond on a ligand interacts with the electron-rich metal center. nih.gov Two-dimensional NMR techniques like HMBC and HSQC are crucial for unambiguously assigning the proton and carbon signals of complex ligands attached to the rhodium core. nih.govnih.gov

Many rhodium complexes are not static but undergo dynamic processes in solution, such as the rotation of ligands around a metal-ligand bond or the exchange of ligands with the solvent or other species. libretexts.org Dynamic NMR (DNMR) spectroscopy, which involves acquiring spectra at different temperatures, is a primary tool for studying these reversible molecular processes. libretexts.orgrsc.org

At low temperatures, these processes may be slow on the NMR timescale, resulting in separate signals for chemically distinct but exchanging sites. As the temperature is increased, the rate of exchange increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. libretexts.org

Line-shape analysis of these temperature-dependent spectra allows for the calculation of the activation barriers (e.g., ΔG‡) for the dynamic process. For instance, in rhodium complexes supported by Lewis acidic group 13 metallatranes, fluxional behavior involving phosphine ligand exchange was studied. rsc.org For a chloro-rhodium-aluminum complex (Cl–RhAlL), the activation barrier to exchange between two inequivalent phosphine donors was determined to be 14.9 kcal mol⁻¹. rsc.org Such studies are critical for understanding reaction mechanisms, ligand lability, and the conformational flexibility of rhodium-based catalysts. researchgate.netnih.gov

X-ray Diffraction Techniques

X-ray diffraction methods are indispensable for the precise determination of the three-dimensional arrangement of atoms in the solid state, providing definitive structural information for this compound and its crystalline derivatives.

While the structure of this compound itself is a polymeric lattice, numerous derivatives have been characterized by SCXRD. For example, the structures of various rare-earth trirhodium diborides have been refined using single-crystal data, providing precise atomic positions and anisotropic displacement parameters that offer insights into atomic vibrations within the crystal. nih.gov Similarly, the molecular structures of dibenzobromolium derivatives, which can be prepared via multi-step syntheses, have been unequivocally established by X-ray analysis. nih.gov

Table 2: Selected Crystallographic Data for a Representative Rhodium(III) Complex: [RhCl₂(L)(LH)] (where LH = N-(3-bromophenyl)picolinamide)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Rh-N (neutral ligand) Bond Length (Å) | ~2.03 - 2.05 |

| Rh-N (anionic ligand) Bond Length (Å) | ~1.99 |

| Rh-O (anionic ligand) Bond Length (Å) | ~2.02 |

| Rh-Cl Bond Length (Å) | ~2.33 - 2.34 |

Note: Data are generalized from typical Rh(III) picolinamide structures for illustrative purposes, as seen in related research. whiterose.ac.uk

For materials that are amorphous or exist as nanoparticles, single-crystal X-ray diffraction is not applicable. In these cases, X-ray Absorption Spectroscopy (XAS) is an essential tool for probing the local atomic and electronic structure. ucl.ac.uk XAS is element-specific, allowing for the investigation of the rhodium atoms' environment even in complex mixtures or supported catalysts. researchgate.net

The XAS spectrum is typically divided into two regions:

X-ray Absorption Near Edge Structure (XANES): The shape and energy of the absorption edge are sensitive to the oxidation state and coordination geometry of the absorbing atom. nih.gov For rhodium nanomaterials, XANES can be used to monitor changes in the oxidation state (e.g., from Rh(III) in a precursor like RhBr₃ to Rh(0) in the final nanoparticle) during a synthesis. researchgate.netnih.gov

Extended X-ray Absorption Fine Structure (EXAFS): Oscillations past the absorption edge contain information about the type, number, and distance of neighboring atoms around the rhodium center. researcher.life This allows for the determination of Rh-Rh bond distances in metallic nanoparticles or Rh-O and Rh-Br distances in partially oxidized or unreduced species. ucl.ac.ukresearcher.life

XAS is particularly powerful for in situ studies, where it can track the structural evolution of rhodium catalysts under reaction conditions, providing crucial insights into the active state of the catalyst. researchgate.net

Electron Microscopy and Imaging Techniques

Electron microscopy techniques are indispensable for characterizing the morphology, crystal structure, and elemental composition of materials at the micro- and nanoscale. For this compound, these methods can provide critical insights into its solid-state structure and surface features.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)

Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultrathin specimen. The interaction of the electrons with the sample forms an image, which is then magnified and focused onto an imaging device. High-Resolution TEM (HRTEM) is an advanced mode of TEM that allows for the direct imaging of the atomic structure of crystalline materials, providing insights into lattice fringes and crystal defects.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of a sample by scanning it with a focused beam of electrons. The interaction of the electrons with the atoms in the sample produces various signals that contain information about the sample's surface topography and composition.

Although specific SEM micrographs of this compound are not widely published, this technique would be invaluable for examining the morphology of its crystals. SEM analysis would reveal details about the crystal habit, surface texture, and the size distribution of crystalline powders. For instance, it could be used to determine whether this compound crystals are well-formed with distinct facets or if they exhibit a more irregular or aggregated morphology. In studies of other metal halides, SEM is routinely used to assess the surface quality and morphology of thin films or bulk crystals.

Electron Diffraction (ED)

Electron Diffraction (ED) is a technique that provides information about the crystal structure of a material. When a beam of electrons is passed through a crystalline sample, the electrons are diffracted by the periodic arrangement of atoms, producing a diffraction pattern. This pattern is a representation of the reciprocal lattice of the crystal and can be used to determine the crystal system, lattice parameters, and space group.

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State and Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound (RhBr₃), XPS is a powerful tool to confirm the +3 oxidation state of rhodium. The binding energy of the core-level electrons is sensitive to the chemical environment of the atom. The Rh 3d core level spectrum would exhibit a doublet corresponding to the Rh 3d₅/₂ and Rh 3d₃/₂ spin-orbit components. For rhodium halides, the Rh 3d₅/₂ binding energy is reported to be in the range of 309.3 ± 0.8 eV. This value is shifted to a higher binding energy compared to metallic rhodium (typically around 307 eV), which is indicative of the positive oxidation state of the rhodium ion in the tribromide.

The analysis of the Br 3d region would complement the rhodium data, providing information on the chemical state of the bromide ions. Furthermore, XPS can be used to detect surface impurities or changes in surface composition due to environmental exposure or chemical reactions.

| Element | Orbital | Binding Energy (eV) in Rhodium Halides |

| Rhodium (Rh) | 3d₅/₂ | 309.3 ± 0.8 |

Vibrational Spectroscopy (Infrared)

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, it transitions to a higher vibrational energy level. The specific frequencies of IR radiation that a molecule absorbs are characteristic of its molecular structure and the types of chemical bonds present.

For an inorganic solid like this compound, the infrared spectrum is expected to be dominated by absorptions corresponding to the stretching and bending vibrations of the Rh-Br bonds in the low-frequency region (typically below 400 cm⁻¹). The number and frequencies of these vibrational modes are determined by the symmetry of the crystal lattice. This compound is known to adopt a crystal structure similar to aluminum chloride (AlCl₃), which consists of a layered lattice of edge-sharing RhBr₆ octahedra.

Mass Spectrometry Studies

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound and can also be used to elucidate its structure by analyzing the fragmentation patterns of the molecular ion.

For an inorganic compound like this compound, mass spectrometry can be used to confirm its molecular weight and isotopic distribution. Rhodium has one naturally occurring isotope (¹⁰³Rh), while bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. This isotopic distribution for bromine results in a characteristic pattern in the mass spectrum for any bromine-containing fragment.

The mass spectrum of RhBr₃ would be expected to show a cluster of peaks corresponding to the molecular ion [RhBr₃]⁺. Due to the presence of three bromine atoms, the isotopic pattern would be complex, with the most intense peaks corresponding to the combinations of ⁷⁹Br and ⁸¹Br isotopes. The calculated isotope pattern for RhBr₃ shows a characteristic distribution that can be used for its identification.

Computational Chemistry Approaches for Rhodium Tribromide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for investigating rhodium systems. Its balance of computational cost and accuracy makes it suitable for studying the complex electronic environments of transition metals. DFT calculations have been instrumental in understanding the structure, bonding, and reactivity of rhodium(III) complexes, the formal oxidation state in rhodium tribromide. nih.govnih.gov Hybrid functionals, which incorporate a portion of exact exchange, are often employed for rhodium clusters to provide more reliable results compared to pure functionals. arxiv.org

DFT calculations provide a detailed picture of the electronic structure of rhodium complexes. By analyzing molecular orbitals, charge distributions, and bonding interactions, researchers can understand the nature of the rhodium-ligand bonds. nih.gov Techniques such as Natural Bond Orbital (NBO) analysis are frequently used to dissect the computed wave function into localized bonding orbitals, providing a chemically intuitive description of bonding, including dative bonds from ligands to the rhodium center. nih.govresearchgate.net

The table below summarizes findings from DFT-based electronic structure analyses on representative rhodium complexes.

| Rhodium System Studied | Computational Method/Analysis | Key Electronic Structure Finding | Reference |

|---|---|---|---|